2,3-dioxo-N-phenyl-1-indolinecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dioxo-N-phenylindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-13-11-8-4-5-9-12(11)17(14(13)19)15(20)16-10-6-2-1-3-7-10/h1-9H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJNIYAGHTZTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dioxo N Phenyl 1 Indolinecarboxamide and Analogues
Established Synthetic Routes to Indolinecarboxamides
Traditional synthetic routes to 2,3-dioxo-N-phenyl-1-indolinecarboxamide and its derivatives often rely on multi-step procedures starting from readily available precursors. The core of these methods is the construction and subsequent functionalization of the indoline-2,3-dione (isatin) scaffold.
Strategies Involving 1,3-Dihydro-2H-indol-2-ones (Oxindoles) as Precursors
The synthesis of the foundational isatin (B1672199) nucleus can be achieved through several classical methods that start from aniline (B41778) derivatives, which are also precursors to oxindoles. One of the most common methods is the Sandmeyer isatin synthesis. This process involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the isatin ring system. nih.govdergipark.org.tr For instance, the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with sulfuric acid, provides isatin (1H-indole-2,3-dione).
Another established route is the Stolle synthesis, where anilines are reacted with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid catalyst like aluminum chloride to produce the desired isatin. These methods provide the core 2,3-dioxo-indoline structure necessary for further elaboration into the target carboxamide.
Utilization of 3-Substituted Oxindole (B195798) Intermediates in Synthesis
Once the isatin (a 3-oxo-oxindole derivative) is obtained, the synthesis of this compound can proceed through the formation of the N-carboxamide bond at the indole (B1671886) nitrogen (N-1 position). A direct and efficient method for this transformation is the reaction of isatin with phenyl isocyanate. researchgate.net In this reaction, the acidic N-H proton of the isatin ring is attacked by the electrophilic carbon of the isocyanate group, leading to the formation of the desired N-phenyl-1-indolinecarboxamide. This reaction is often carried out in an aprotic solvent.
A related strategy involves the N-alkylation of isatin with a pre-functionalized reagent. For example, in the synthesis of structurally similar N-phenylacetamide derivatives, isatin is first deprotonated with a base like sodium hydride in a solvent such as dimethylformamide (DMF) to form the isatin anion. This anion then acts as a nucleophile, reacting with an appropriate electrophile like 2-chloro-N-phenylacetamide to yield the N-substituted isatin product. researchgate.net This approach allows for the introduction of a more complex side chain at the N-1 position.
Table 1: Key Reactions in the Established Synthesis of Isatin-1-carboxamides and Analogues
| Step | Reactants | Reagents/Conditions | Product | Reference |
| Isatin Synthesis (Sandmeyer) | Aniline, Chloral hydrate, Hydroxylamine hydrochloride | 1. Water, HCl; 2. H₂SO₄ | Isatin (1H-indole-2,3-dione) | nih.govdergipark.org.tr |
| N-Carboxamide Formation | Isatin, Phenyl isocyanate | Aprotic solvent | This compound | researchgate.net |
| N-Acetamide Analogue Synthesis | Isatin, 2-chloro-N-phenylacetamide | 1. NaH, DMF; 2. Heat | 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide | researchgate.net |
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. Microwave irradiation, ultrasound, and mechanochemistry have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and reduced solvent usage.
Microwave-Assisted Synthetic Protocols for Related Heterocycles
Microwave-assisted organic synthesis (MAOS) has been effectively employed in the synthesis of various isatin derivatives. nih.govnih.gov The N-alkylation of isatin, a key step in many synthetic routes, can be significantly accelerated under microwave irradiation. For example, the reaction of isatin with alkyl halides in the presence of a base such as potassium carbonate or cesium carbonate and a small amount of a high-boiling solvent like DMF can be completed in minutes under microwave heating, compared to several hours required for conventional heating. nih.gov This rapid heating can also be applied to the reaction of isatin with phenyl isocyanate. The use of microwave energy can enhance the rate of the N-acylation reaction, potentially leading to higher yields and cleaner product formation in a significantly shorter time frame. Microwave-assisted methods have been successfully used for various heterocyclizations and coupling reactions, demonstrating their broad applicability. youtube.com
Table 2: Comparison of Conventional and Microwave-Assisted N-Alkylation of Isatin
| Alkylating Agent | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Benzyl bromide | 3 h, 85% | 2 min, 95% | nih.gov |
| Ethyl bromoacetate | 6 h, 70% | 3 min, 92% | nih.gov |
| Cinnamyl bromide | 4 h, 65% | 2 min, 93% | nih.gov |
Ultrasound-Promoted Synthetic Pathways for Aryl-Substituted Compounds
Ultrasound irradiation is another green chemistry technique that can enhance the rates of chemical reactions through the phenomenon of acoustic cavitation. This process involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. These conditions can promote mass transfer and increase reaction rates. The synthesis of various indole and indoline (B122111) derivatives has been successfully achieved using ultrasound. arabjchem.orgnih.govresearchgate.net In the context of synthesizing this compound, ultrasound could be used to promote the reaction between isatin and phenyl isocyanate in a suitable solvent. The high-energy environment created by sonication can facilitate the interaction between the reactants, potentially leading to a faster and more efficient synthesis compared to silent reactions.
Mechanochemical Synthesis Techniques for Heterocyclic Systems
Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding, LAG), is a highly sustainable synthetic method that minimizes or eliminates the use of bulk solvents. This technique has been applied to the synthesis of various N-substituted amines and other heterocyclic compounds. rsc.org The synthesis of this compound is a prime candidate for a mechanochemical approach. The solid reactants, isatin and a solid derivative of phenyl isocyanate or phenyl isocyanate itself, could be milled together, possibly with a solid base catalyst. The mechanical energy from the milling process would provide the activation energy for the reaction, leading to the formation of the desired product in a solvent-free or nearly solvent-free environment. This approach aligns with the principles of green chemistry by reducing waste and energy consumption.
Applications of Deep Eutectic Solvents in Green Synthesis
The pursuit of environmentally benign chemical processes has led to the exploration of novel solvent systems, with deep eutectic solvents (DESs) emerging as a promising alternative to conventional organic solvents. researchgate.netnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. nih.gov Their advantages, such as low volatility, straightforward preparation from natural and accessible compounds, and tunability, position them as ideal media for green chemistry applications. researchgate.netnih.gov
In the context of indole derivative synthesis, DESs have been successfully employed as green alternatives to traditional solvents and electrolytes. nih.gov For instance, a green electrochemical method for synthesizing bis(indolyl)methane derivatives has been developed using a deep eutectic solvent composed of ethylene (B1197577) glycol and choline (B1196258) chloride. nih.gov This method is noted for its mild reaction conditions, reduced reaction times, and high product yields. nih.gov The use of DESs can also lower the energy requirements of a reaction by reducing the need for high temperatures and pressures. nih.gov While a direct synthesis of this compound in DES has not been specifically detailed, these findings strongly suggest the potential for developing green synthetic routes for its isatin precursors, aligning with the principles of sustainable chemistry.
Advanced Mechanistic Synthetic Studies
The construction and functionalization of the indoline skeleton are often achieved through sophisticated reactions that involve unique mechanistic pathways. These include powerful coupling reactions that form new carbon-carbon bonds and classic rearrangement reactions that build the heterocyclic core.
Eschenmoser Coupling Reactions in Indoline Systems
The Eschenmoser coupling reaction, also known as the Eschenmoser sulfide (B99878) contraction, is a robust method for carbon-carbon bond formation that produces enamines from thioamides. chem-station.com This reaction has been adapted for the modular synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which are structurally related to the indoline-2,3-dione framework. beilstein-journals.orgnih.gov The key step involves the reaction between a 3-bromooxindole, derived from an isatin precursor, and a thioamide. nih.govbeilstein-journals.org
This synthetic approach is highly modular, allowing for significant structural diversification by varying the substituents on both the 3-bromooxindole and the thioamide partner. beilstein-journals.org The reaction typically proceeds smoothly in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), and in many cases, does not require the addition of a base or a thiophilic agent like triphenylphosphine. nih.govbeilstein-journals.org This method is advantageous as it avoids the use of toxic reagents and is scalable. beilstein-journals.org The success of the Eschenmoser coupling is dependent on a delicate balance of acidity in the intermediate α-thioiminium salts, which dictates the reaction pathway. nih.govbeilstein-journals.org
Table 1: Synthesis of 3-(Aminomethylidene)-1,3-dihydro-2H-indol-2-ones via Eschenmoser Coupling Data sourced from a study on modular synthesis methods. beilstein-journals.org
| 3-Bromooxindole Precursor | Thioamide | Product | Yield (%) |
|---|---|---|---|
| 3-Bromooxindole | Thiobenzamide | 3-(Aminophenylmethylidene)-1,3-dihydro-2H-indol-2-one | 95 |
| 3-Bromo-5-methoxyoxindole | Thiobenzamide | 3-(Aminophenylmethylidene)-5-methoxy-1,3-dihydro-2H-indol-2-one | 97 |
| 3-Bromo-5-nitrooxindole | Thiobenzamide | 3-(Aminophenylmethylidene)-5-nitro-1,3-dihydro-2H-indol-2-one | 92 |
| 3-Bromooxindole | Thioacetamide | 3-(1-Aminoethylidene)-1,3-dihydro-2H-indol-2-one | 70 |
Rearrangement-Based Synthetic Pathways Leading to Indoline Derivatives
Several classical name reactions that involve molecular rearrangements are foundational to the synthesis of isatin and its derivatives. nih.gov These methods remain highly relevant for constructing the core 1H-indole-2,3-dione structure.
Sandmeyer Isatin Synthesis : This is a conventional and widely used method that starts from anilines. thieme-connect.com The process involves the reaction of an aniline with chloral hydrate and hydroxylamine in the presence of an acid to form an isonitrosoacetanilide intermediate. google.com This intermediate is then cyclized using a strong acid, such as concentrated sulfuric acid, to yield the indoline-2,3-dione ring system. google.comresearchgate.net
Stolle Isatin Synthesis : The Stolle synthesis provides another effective route to isatins and their substituted analogues. biomedres.us This pathway begins with the reaction of a (substituted) aniline with oxalyl chloride to form an intermediate chlorooxanilanilide. biomedres.us Subsequent intramolecular Friedel-Crafts-type cyclization, promoted by a Lewis acid like aluminum chloride (AlCl₃), furnishes the final isatin product. biomedres.us This method is particularly useful for preparing 1-substituted and polycyclic isatins. biomedres.us
Other notable rearrangement strategies include the Gassman and Martinet procedures, which further expand the synthetic chemist's toolkit for accessing the versatile isatin scaffold. nih.govresearchgate.net
Modular Synthetic Strategies for Structural Diversification
Modular synthesis allows for the generation of large libraries of related compounds by combining different building blocks. The isatin scaffold is particularly amenable to such strategies, enabling extensive structural diversification. researchgate.net The inherent reactivity of the isatin ring at the nitrogen atom and the C3-carbonyl group provides multiple handles for modification. nih.govresearchgate.net
As previously discussed, the Eschenmoser coupling reaction serves as a prime example of a modular strategy, where a diverse array of 3-bromooxindoles and thioamides can be combined to create a wide range of C3-functionalized derivatives. beilstein-journals.org Another approach involves multi-component reactions. For instance, a three-component reaction of an isatin, an amino acid, and a dialkyl acetylenedicarboxylate (B1228247) can be used to synthesize complex spirooxindole derivatives in a single step, often under environmentally friendly conditions. nih.gov The synthesis of the isatin core itself can be modular, with methods like the Stolle and Sandmeyer syntheses allowing for various substituents on the starting aniline, which are then incorporated into the final heterocyclic product. biomedres.us
Catalytic Methodologies in Indolinecarboxamide Synthesis
The development of catalytic methods has revolutionized organic synthesis, and the preparation of indolinecarboxamides and their precursors is no exception. Transition metal catalysis, in particular, has enabled novel and efficient routes to the isatin core.
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic methods increasingly rely on transition metals to catalyze the formation of the indoline-2,3-dione ring system through intramolecular C-H activation and acylation. thieme-connect.comresearchgate.net These approaches are atom-economical and can proceed under mild conditions.
One significant development is the copper-catalyzed intramolecular oxidative cyclization of formyl-N-arylformamides to produce isatins. thieme-connect.com This reaction involves a C-H oxidation/acylation sequence. While it does not proceed with unprotected N-arylformamides, N-alkylated substrates react efficiently, with electron-rich aromatic rings generally providing higher yields. thieme-connect.com
Similarly, palladium catalysts have been employed for the intramolecular acylation of unactivated aryl C(sp²)-H bonds. researchgate.net A synthesis of isatins from formyl-N-arylformamides using palladium(II) chloride as a catalyst has been reported, demonstrating the feasibility of this approach and affording a range of isatin derivatives in good yields. researchgate.net These catalytic methods represent a significant advancement over classical syntheses, offering an operationally simple and efficient pathway to the core structure required for producing compounds like this compound.
Table 2: Transition Metal-Catalyzed Synthesis of Indoline-2,3-diones Data compiled from studies on intramolecular C-H acylation. thieme-connect.comresearchgate.net
| Starting Material Type | Catalyst System | Reaction Type | Yield Range |
|---|---|---|---|
| N-Alkyl-N-arylformylformamides | Cu(OAc)₂ / O₂ | Intramolecular C-H Oxidation/Acylation | 30-91% |
| N-Arylformylformamides | PdCl₂ / Cu(OAc)₂ / O₂ | Intramolecular C(sp²)-H Acylation | Good |
Biocatalytic Transformations
The application of biocatalytic transformations for the synthesis of this compound and its direct analogues is an area that appears to be unexplored, as no specific examples have been identified in the surveyed literature. Biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations, offers advantages such as high selectivity, mild reaction conditions, and environmental compatibility.
Given the broad substrate tolerance of many enzyme classes (e.g., hydrolases, oxidoreductases, transferases), there is theoretical potential for their application in the synthesis of complex molecules like this compound. For instance, a lipase (B570770) could potentially catalyze the amidation of the N1-position of the isatin ring. An oxidoreductase could be involved in the initial formation of the isatin core from an indole precursor. However, without specific research findings, these possibilities remain speculative. The absence of published work in this area highlights a potential opportunity for future research to develop novel and sustainable biocatalytic routes to this class of compounds.
Reactivity and Mechanistic Investigations of 2,3 Dioxo N Phenyl 1 Indolinecarboxamide
Fundamental Reaction Pathways
The reactivity of 2,3-dioxo-N-phenyl-1-indolinecarboxamide is characterized by the electrophilic nature of its carbonyl carbons and the potential for the indoline (B122111) ring to participate in various transformations.
Electrophilic and Nucleophilic Reactivity of the Indolinecarboxamide Scaffold
The isatin (B1672199) core of the molecule presents two primary electrophilic centers: the C2 and C3 carbonyl carbons. youtube.com Nucleophilic attack is a predominant reaction pathway for isatins. youtube.comnih.govlibretexts.org The C3 keto-carbonyl group is generally more electrophilic and susceptible to nucleophilic addition. youtube.comnih.gov This reactivity is attributed to the polarization of the C=O bond, rendering the carbon atom partially positive and a prime target for nucleophiles. wikipedia.orgmasterorganicchemistry.com
The introduction of the N-phenylcarboxamide group at the N1 position significantly influences the reactivity of the isatin scaffold. This N-acyl group acts as an electron-withdrawing group, which can enhance the electrophilicity of the ring system. Specifically, the C2-carbonyl, being part of an amide-like linkage within the N-acylisatin structure, becomes more susceptible to nucleophilic attack, which can lead to ring-opening reactions. researchgate.net The reaction of N-acetylisatin with various nucleophiles such as amines and alcohols has been shown to proceed via cleavage of the heterocyclic ring, initiated by an attack at the C2 position. researchgate.netresearchgate.net By analogy, this compound is expected to undergo similar ring-opening reactions when treated with potent nucleophiles.
While the primary reactivity of the isatin core is electrophilic, the molecule can also exhibit nucleophilic character. For instance, the nitrogen atom of the indoline ring can act as a nucleophile in certain reactions, such as N-alkylation, although this is less common in N-substituted isatins. mdpi.com Furthermore, electrophilic substitution reactions on the benzene (B151609) ring of the indoline scaffold are known to occur, typically at the C5 and C7 positions. nih.govsciensage.info
Cycloaddition Reactions and Pericyclic Transformations
The isatin moiety is a versatile substrate for cycloaddition reactions, providing a pathway to complex spirocyclic and fused-ring systems. nih.gov One of the most common types of cycloadditions involving isatins is the [3+2] cycloaddition. These reactions often utilize the C3-carbonyl group as the dipolarophile, reacting with various 1,3-dipoles. For example, the reaction of isatins with azomethine ylides, generated in situ from the decarboxylation of α-amino acids, leads to the formation of spiro-pyrrolidinyl-oxindoles.
While specific examples involving this compound are not extensively documented, the general reactivity of N-substituted isatins suggests its participation in such transformations. nih.gov For instance, dearomative [3+2] cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have been shown to yield complex polycyclic frameworks. nih.gov It is plausible that the double bond of the isatin core in this compound could act as a dienophile in [4+2] cycloaddition reactions, similar to the behavior of 3-vinylindoles reacting with N-phenylmaleimide. researchgate.net Indolizine derivatives are also known to undergo [8+2] cycloaddition reactions. mdpi.com
Redox Chemistry of the Dioxo Moiety
The 1,2-dicarbonyl (dioxo) functionality within the this compound scaffold is redox-active. Isatin and its derivatives can undergo both oxidation and reduction reactions. nih.govsciensage.info
Oxidation of isatins can lead to the formation of isatoic anhydrides. nih.gov For instance, treatment of isatin with oxidizing agents like chromic acid or hydrogen peroxide in the presence of a suitable catalyst can yield the corresponding isatoic anhydride. nih.gov
Conversely, the reduction of the dioxo moiety can lead to a variety of products depending on the reducing agent and reaction conditions. Selective reduction of the C3-carbonyl group can yield 3-hydroxy-2-oxindoles. More vigorous reduction can lead to the formation of oxindoles or even indoles. The redox behavior of isatin derivatives is crucial in many of their biological activities, and their redox potentials can be studied using techniques like cyclic voltammetry. nih.gov The presence of the N-phenylcarboxamide group can influence the redox potential of the isatin core due to its electronic effects. Studies on N-acetylcysteine have shown that the redox properties of a molecule can be dependent on its conformational state and the electronic environment of the redox-active functional group. nih.gov
Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, general principles of reaction kinetics and thermodynamics for related systems can provide valuable insights.
The rates of nucleophilic addition to the carbonyl groups of isatins are influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing substituents on the isatin ring generally increase the rate of nucleophilic attack by enhancing the electrophilicity of the carbonyl carbons. masterorganicchemistry.com Therefore, the N-phenylcarboxamide group is expected to accelerate such reactions.
The thermodynamics of ring-opening reactions, such as those observed with N-acylisatins, are often favorable due to the relief of ring strain. nih.govwiley-vch.de The Gibbs free energy change (ΔG) for these reactions will be influenced by the enthalpy (ΔH) and entropy (ΔS) changes. nih.gov For ring-opening polymerizations of lactones, the process is typically enthalpically driven due to the release of ring strain, while being entropically disfavored due to the loss of translational freedom of the monomer. wiley-vch.de A similar thermodynamic profile can be expected for the ring-opening reactions of this compound.
The kinetics of cycloaddition reactions can be complex. For example, a kinetic analysis of a cysteine-derived thiyl-catalyzed asymmetric vinyl cyclopropane (B1198618) cycloaddition revealed the presence of an induction period and that the ring-opening of the vinyl cyclopropane is the rate- and enantio-determining step. nih.gov
Table 1: General Factors Influencing Reaction Kinetics and Thermodynamics of Isatin Derivatives
| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |
| Electron-withdrawing substituents | Increase rate of nucleophilic attack | May shift equilibrium towards products in addition reactions |
| Steric hindrance | Decrease rate of reaction | Can destabilize products, shifting equilibrium towards reactants |
| Ring strain | Not a direct kinetic factor | Relief of strain provides a thermodynamic driving force for ring-opening |
| Temperature | Increases rate (Arrhenius equation) | Effect on equilibrium depends on the sign of ΔH (van't Hoff equation) |
| Solvent polarity | Can stabilize charged transition states, increasing rate | Can influence the position of equilibrium by solvating reactants and products differently |
Spectroscopic Elucidation of Reaction Intermediates
The identification and characterization of transient reaction intermediates are crucial for understanding the detailed mechanism of a chemical transformation. Various spectroscopic techniques are employed for this purpose, although direct observation of intermediates can be challenging due to their short lifetimes.
For reactions involving isatin derivatives, intermediates such as tetrahedral adducts in nucleophilic additions can be inferred from the reaction products. In some cases, these intermediates can be stabilized and observed using techniques like low-temperature NMR spectroscopy. nih.gov For instance, in glycosylation reactions, which can proceed through SN1- or SN2-like pathways, reactive intermediates like glycosyl cations and triflates have been characterized using low-temperature NMR and mass spectrometry coupled with infrared ion spectroscopy. nih.govnih.gov
In the context of this compound, a nucleophilic attack at the C3 carbonyl would initially form a tetrahedral intermediate. If a subsequent reaction, such as ring-opening, occurs, further intermediates would be generated. Spectroscopic methods such as FT-IR, NMR (¹H, ¹³C), and mass spectrometry are invaluable for characterizing the final products, which in turn provides evidence for the plausible intermediates. For example, the ring-opened product resulting from the reaction of N-acetylisatin with a hydrazide was confirmed by IR and NMR data. researchgate.net
Table 2: Spectroscopic Techniques for Characterizing Isatin Reaction Pathways
| Spectroscopic Technique | Information Provided | Application in Studying this compound Reactions |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about stable molecules and, in some cases, long-lived intermediates. | Characterization of final products to deduce reaction mechanisms. Potentially for observing stable adducts or intermediates at low temperatures. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in a molecule. | Monitoring the disappearance of carbonyl stretches and the appearance of new functional groups (e.g., hydroxyl, amide) during a reaction. |
| Mass Spectrometry (MS) | Determines the molecular weight of products and fragments, providing structural clues. | Confirmation of product identity. Can be used to detect and analyze gas-phase reaction intermediates. nih.gov |
| UV-Visible Spectroscopy | Monitors changes in conjugation and electronic structure. | Can be used to follow the progress of reactions involving chromophoric species. |
Solvent Effects and Reaction Catalysis
The choice of solvent can significantly impact the rate and outcome of a chemical reaction. Solvents can influence the solubility of reactants, stabilize or destabilize transition states and intermediates, and in some cases, directly participate in the reaction mechanism. researchgate.net
For reactions involving polar or charged intermediates, such as the tetrahedral intermediate in nucleophilic addition to a carbonyl group, polar solvents are generally preferred as they can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. researchgate.net The tautomeric equilibrium of isatin itself has been shown to be solvent-dependent.
Catalysis plays a vital role in many reactions of isatin and its derivatives. Both acid and base catalysis are commonly employed.
Acid Catalysis: Acids can activate the carbonyl groups of this compound by protonating the carbonyl oxygen, making the carbon atom more electrophilic and thus more susceptible to attack by weak nucleophiles. For example, the ring-opening of isatins followed by a ring expansion reaction has been achieved using p-toluenesulfonic acid as a catalyst. rsc.org
Base Catalysis: Bases can deprotonate nucleophiles, increasing their nucleophilicity and promoting their attack on the electrophilic centers of the isatin core. The alkylation of isatins is often carried out in the presence of a base like potassium carbonate. mdpi.com
The specific choice of catalyst and solvent system can be critical for achieving high yields and selectivity in reactions of this compound.
Stereochemical Aspects and Chiral Synthesis
The synthesis of chiral molecules, particularly those with potential biological activity, is a cornerstone of modern medicinal chemistry. For N-substituted isatins, chirality can be introduced at the nitrogen atom of the indole (B1671886) ring, or at substituents attached to it. The development of enantioselective synthetic methods is crucial for obtaining optically pure compounds, which often exhibit distinct pharmacological profiles.
General strategies for the asymmetric synthesis of N-substituted isatins primarily revolve around enantioselective N-alkylation and related reactions. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.
One prominent approach involves the asymmetric N-alkylation of isatins with enals, catalyzed by prolinol derivatives. This method has been shown to produce N-alkylated isatins in good yields and with high enantioselectivity. rsc.org The resulting chiral N-alkylated isatins can then serve as versatile precursors for the synthesis of other chiral N-alkylated indole derivatives. rsc.org
Another strategy involves the use of organocatalysts in asymmetric reactions. For instance, isatin can be derivatized into a Schiff base and used as an aza-Michael donor in reactions with unsaturated 1,4-diketones. aalto.fi This approach, under organocatalytic conditions, can yield N-substituted isatins with high enantioselectivity. aalto.fi
The synthesis of N-substituted isatin derivatives can also be achieved through nucleophilic substitution reactions. For example, the reaction of isatin with various alkylating agents in the presence of a base is a common method for introducing substituents at the nitrogen atom. mdpi.comnih.gov To achieve enantioselectivity in such reactions, chiral phase-transfer catalysts or chiral auxiliaries could potentially be employed, although specific examples for the target compound are not documented.
While direct asymmetric synthesis is often preferred, resolution of a racemic mixture is another potential route to obtain enantiomerically pure N-substituted isatins. This would involve synthesizing the racemic compound and then separating the enantiomers using a chiral resolving agent or through chiral chromatography.
It is important to note that the reactivity of the isatin core, particularly the electrophilicity of the C3-carbonyl group, plays a significant role in many synthetic transformations. Reactions such as aldol (B89426) condensations and Friedel-Crafts alkylations at the C3 position are well-documented for isatin and its derivatives. nih.govrsc.org While these reactions primarily functionalize the C3 position, the nature of the N1-substituent can influence the stereochemical outcome of these reactions.
In the context of this compound, the N-phenylcarboxamide group introduces additional complexity and potential for stereochemical control. The development of a specific chiral synthesis for this compound would likely require careful selection of chiral catalysts or auxiliaries that can effectively control the stereochemistry at the nitrogen atom during the synthetic process.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental pillar in the field of chemical analysis, providing unparalleled, detailed information regarding the carbon-hydrogen framework of a molecule.
A ¹H-NMR spectrum is indispensable for providing critical information about the electronic environment, quantity, and connectivity of protons within the 2,3-dioxo-N-phenyl-1-indolinecarboxamide molecule. A theoretical spectrum would exhibit discrete signals corresponding to the aromatic protons on both the indoline (B122111) and phenyl rings, in addition to a signal for the N-H proton of the carboxamide functional group. The analysis of the chemical shift (δ), signal splitting patterns (multiplicity), and the integration of these signals would be instrumental in assigning each proton to its precise location within the molecular structure.
Specific experimental ¹H-NMR data for this compound is not available in the reviewed literature.
¹³C-NMR spectroscopy is employed to ascertain the number of non-equivalent carbon atoms and to characterize their respective chemical environments. For this compound, the ¹³C-NMR spectrum is anticipated to display distinct peaks for each carbon atom within the indoline core, the appended phenyl group, and the three carbonyl groups located at the C2 and C3 positions of the indoline ring and within the carboxamide moiety. The chemical shifts of these carbon atoms serve as indicators of their hybridization state and the nature of their neighboring atoms.
Specific experimental ¹³C-NMR data for this compound is not available in the reviewed literature.
For the unequivocal assignment of all proton and carbon signals and to corroborate the intramolecular connectivity, a series of two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are designed to reveal correlations between different nuclei, thereby affording a comprehensive and unambiguous depiction of the molecular structure.
Specific 2D NMR data for this compound has not been reported in the reviewed scientific literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are potent analytical techniques for the identification of functional groups within a molecule through the measurement of its bond vibrations. In the case of this compound, the IR spectrum would be expected to display characteristic absorption bands for the N-H stretching of the amide, the C-H stretching of the aromatic rings, and multiple, strong C=O stretching vibrations corresponding to the three carbonyl groups. The precise frequencies of these vibrations can yield information regarding the electronic environment and potential intramolecular hydrogen bonding.
Specific experimental IR and Raman spectroscopic data for this compound are not available in the public domain literature reviewed.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the determination of the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would furnish a highly accurate mass measurement, which would serve to confirm its molecular formula, C₁₅H₁₀N₂O₃. Furthermore, the fragmentation pattern observed within the mass spectrum would provide valuable corroborating structural information.
A specific high-resolution mass spectrum for this compound has not been reported in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
No published X-ray crystallographic data for this compound could be located in the reviewed scientific literature.
Theoretical and Computational Studies of 2,3 Dioxo N Phenyl 1 Indolinecarboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For 2,3-dioxo-N-phenyl-1-indolinecarboxamide, DFT calculations offer deep insights into its intrinsic characteristics.
Electronic Structure Analysis: HOMO and LUMO Energy Profiles
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
While specific DFT calculations for this compound are not extensively reported, studies on substituted isatin (B1672199) derivatives provide valuable insights. For instance, DFT calculations at the B3LYP/6-311G++(2d,2p) level of theory have been used to determine the HOMO and LUMO energies of various 5-substituted isatins. uokerbala.edu.iq These studies show that the nature of the substituent on the isatin ring significantly influences the frontier orbital energies and the resulting energy gap. uokerbala.edu.iq
Table 1: Representative HOMO, LUMO, and Energy Gap Values for Substituted Isatin Derivatives (in eV)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Isatin | -6.64 | -2.72 | 3.92 |
| 5-Fluoro-isatin | -6.78 | -2.58 | 4.20 |
| 5-Chloro-isatin | -6.83 | -2.86 | 3.97 |
| 5-Methyl-isatin | -6.42 | -2.58 | 3.84 |
| 5-Methoxy-isatin | -6.01 | -2.63 | 3.38 |
This data is for 5-substituted isatin derivatives and is presented to illustrate the impact of substituents on electronic properties. The values for this compound may differ. uokerbala.edu.iq
The introduction of the N-phenylcarboxamide group at the 1-position of the isatin core is expected to modulate the electronic properties. The phenyl ring and the carboxamide linker will influence the electron distribution across the entire molecule, likely affecting the HOMO and LUMO energy levels.
Quantum Chemical Reactivity Descriptors: Hardness, Softness, and Electrophilicity Indices
Quantum chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ2 / (2η).
These descriptors are invaluable for predicting the reactive behavior of molecules. irjweb.com For instance, a molecule with high hardness is generally less reactive, while a molecule with a high electrophilicity index is a good electrophile.
Table 2: Representative Quantum Chemical Reactivity Descriptors for a Substituted Isatin
| Parameter | Formula | Illustrative Value (eV) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.96 |
| Chemical Softness (S) | 1 / η | 0.51 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.68 |
| Electrophilicity Index (ω) | χ2 / (2η) | 5.58 |
These values are calculated using the data for Isatin from Table 1 and are for illustrative purposes. Specific calculations for this compound are required for precise values.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
The isatin scaffold is known to undergo a variety of chemical reactions, including nucleophilic additions at the C3-carbonyl group, N-alkylation/acylation, and cycloaddition reactions. nih.govbeilstein-journals.org Quantum chemical modeling is a powerful tool to elucidate the mechanisms of these reactions by calculating the energies of reactants, products, intermediates, and transition states.
For this compound, theoretical studies can predict the most favorable reaction pathways. For example, in a nucleophilic addition reaction, DFT calculations can determine the activation energy barriers for attack at the C2 and C3 carbonyls, thus predicting the regioselectivity of the reaction. The modeling of transition state structures provides crucial information about the geometry of the activated complex and the nature of bond-forming and bond-breaking processes.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, which possesses several rotatable bonds (e.g., around the N-C bond of the carboxamide and the C-N bond to the phenyl ring), MD simulations can explore the accessible conformational space.
These simulations are particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site. By simulating the molecule in a relevant environment (e.g., in water or a lipid bilayer), researchers can observe its preferred conformations and how it might adapt its shape to bind to a receptor. MD simulations on N-substituted isatins have been used to assess the stability of ligand-protein complexes, providing insights into binding modes and affinities.
Structure-Activity Relationship (SAR) Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are integral to modern drug discovery and can be applied to this compound.
QSAR models use statistical methods to build a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities. For isatin derivatives, QSAR studies have been employed to identify key structural features that contribute to their anticancer, antiviral, and other pharmacological effects.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be used to predict its binding mode within the active site of a target protein. This information is crucial for understanding the molecular basis of its activity and for designing more potent and selective analogs.
Derivatization and Structural Modification Strategies for 2,3 Dioxo N Phenyl 1 Indolinecarboxamide
The chemical scaffold of 2,3-dioxo-N-phenyl-1-indolinecarboxamide, which is built upon the versatile 1H-indole-2,3-dione (isatin) core, presents numerous opportunities for structural modification. These derivatization strategies are crucial for exploring and optimizing the compound's chemical and biological properties. Modifications can be systematically applied to three main regions: the indoline (B122111) core, the N-phenyl moiety, and through the addition of new heterocyclic systems.
Non Clinical Research Applications and Biological Activity Studies
In Vitro Biological Activity Screening
The isatin (B1672199) scaffold is a cornerstone in the development of molecules for biological screening, with many derivatives demonstrating significant activity in various in vitro assays. researchgate.netnih.gov
The isatin nucleus is a key component in numerous compounds evaluated for their antiproliferative effects against various human cancer cell lines. nih.govnih.gov Studies on molecular hybrids incorporating the isatin structure have shown promising results. For instance, a series of 5-methoxyindole (B15748) tethered C-5 functionalized isatins were tested against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines. nih.gov
Research indicates that the substituent at the isatin nitrogen (N1 position) plays a crucial role in the antiproliferative activity. Specifically, N-phenyl substituted isatins have been identified as preferred fragments for inducing high growth inhibition in cancer cells. One such N-phenyl derivative (compound 5w) demonstrated a 97.6% average growth inhibition at a 30 µM concentration and yielded a potent IC₅₀ value of 1.91 µM, which was four times more potent than the reference drug, sunitinib. nih.govresearchgate.net
Further mechanistic studies on related isatin derivatives revealed that their antiproliferative effects can be attributed to the induction of apoptosis and cell cycle arrest, often at the G1 phase. nih.govresearchgate.net Some isatin hybrids have shown remarkable selectivity, being significantly more cytotoxic to cancer cells (like the acute myeloid leukemia cell line HL-60) than to normal peripheral blood mononuclear cells (PBMCs). nih.gov
Table 1: Antiproliferative Activity of Representative Isatin Derivatives
The isatin scaffold is a privileged structure found in several clinically approved kinase inhibitors. researchgate.net Isatin-based compounds are known to inhibit a variety of enzymes, with tyrosine kinases being a prominent target. nih.govnih.gov The oxindole (B195798) core of isatin can effectively occupy the hinge region of the ATP binding domain in numerous kinases. nih.gov
Beyond tyrosine kinases, isatin derivatives have been identified as potent and specific inhibitors of carboxylesterases (CEs), which are enzymes involved in the metabolism of numerous drugs. nih.gov The inhibitory potency of isatins against CEs is often correlated with their hydrophobicity. nih.gov Another study revealed that isatins can inhibit N5-CAIR synthetase, an enzyme in the de novo purine (B94841) biosynthesis pathway of microorganisms, through a substrate depletion mechanism. nih.gov
Tricyclic isatin oxime derivatives have demonstrated high binding affinity for a range of kinases, some in the nanomolar range. mdpi.comnih.gov This highlights the potential of the isatin framework in developing specific kinase inhibitors for various therapeutic areas, including inflammation and neurodegenerative diseases. mdpi.comnih.gov
Table 2: Kinase Binding Affinity of a Representative Tricyclic Isatin Derivative (Compound 5d)
Recent research has uncovered a novel mechanism of action for isatin derivatives involving direct interaction with hormone receptors. A study on a new isatin-hydrazide derivative demonstrated its ability to degrade estrogen receptor alpha (ERα) in estrogen-dependent breast cancer cells (MCF-7). nih.gov This finding is significant as it presents a previously unreported effect for the isatin nucleus, suggesting its potential in developing new therapies for hormone-dependent cancers. nih.gov Molecular docking and simulation studies further explored the binding modes of these compounds within the ERα ligand-binding domain. nih.gov
Antimicrobial Activity Evaluation (e.g., Antibacterial Activity)
Isatin and its derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogens, including drug-resistant strains. mdpi.comresearchgate.netnih.govnih.gov The core isatin structure shows moderate activity, but hybridization with other pharmacophores, such as triazoles, sulfonamides, or Schiff bases, can significantly enhance its antibacterial and antifungal potency. researchgate.netnih.govnih.gov
A study evaluating isatin against Campylobacter jejuni and Campylobacter coli strains reported promising activity, with Minimal Inhibitory Concentration (MIC) values ranging from <1.0 to 16.0 µg/mL. mdpi.com For the majority of the tested strains (76%), the MIC was 8.0 µg/mL, and the Minimal Bactericidal Concentration (MBC) was 16.0 µg/mL for 72% of the strains. mdpi.com This demonstrates the potential of the basic isatin scaffold as an effective agent against these foodborne pathogens. mdpi.com
Derivatives often show a broad spectrum of activity. nih.gov For example, indole (B1671886) derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated MIC values between 3.125 and 50 µg/mL against a panel of microorganisms including Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, and Candida species. nih.gov
Table 3: Antimicrobial Activity of Isatin and a Representative Indole Derivative
General Pharmacological Profiling and Mechanistic Investigations in Non-Human Systems
Mechanistic studies have revealed that isatin and its derivatives exert their biological effects through multiple pathways. nih.govresearchgate.net In the context of antiproliferative activity, a key mechanism involves the modulation of cell cycle-regulating proteins. For example, certain indole-isatin hybrids have been shown to significantly decrease the amount of phosphorylated retinoblastoma (Rb) protein in a dose-dependent manner, leading to G1 phase cell cycle arrest. nih.govresearchgate.net
Another investigated mechanism is the induction of apoptosis. Isatin derivatives can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activate executioner caspases like caspase-3. nih.gov
Furthermore, the antimicrobial action of isatins can be attributed to unique mechanisms such as substrate depletion. It was found that isatin inhibits the bacterial enzyme N5-CAIR synthetase not by direct binding to the enzyme's active site, but by reacting with and depleting its substrate, 5-aminoimidazole ribonucleotide (AIR). nih.gov This highlights the novel reactivity of the isatin core and its potential for developing antibiotics with new modes of action. nih.gov
Studies on Interaction with Biomolecules (e.g., Protein Binding)
The biological effects of isatin are mediated by its interaction with a multitude of proteins. researchgate.netmdpi.com A fascinating regulatory mechanism was discovered where isatin modulates protein-protein interactions (PPI). Specifically, isatin was found to increase the binding affinity between two human mitochondrial proteins: ferrochelatase (FECH) and adrenodoxin (B1173346) reductase (ADR). mdpi.com It achieves this by binding at the interface of the two interacting proteins, forming a ternary FECH/isatin/ADR complex. In this complex, isatin forms hydrogen bonds with both protein partners, effectively acting as a "molecular glue" to enhance the formation of the heterodimer. mdpi.com This represents a novel mechanism by which a small molecule can regulate a protein interactome. mdpi.com
In addition to proteins, the isatin core can react with other biomolecules. As mentioned previously, isatin was shown to react rapidly and reversibly with the amine-containing substrate 5-aminoimidazole ribonucleotide (AIR), which is an intermediate in the purine biosynthesis pathway. nih.gov This reactivity with a biological amine appears to be a unique characteristic and underscores the importance of careful investigation when studying the biological activities of isatin-based compounds. nih.gov
Applications as Chemical Biology Probes and Tools in Research
While direct research on "2,3-dioxo-N-phenyl-1-indolinecarboxamide" as a chemical biology probe is not extensively documented, its core structure, isatin (1H-indole-2,3-dione), is recognized as a "privileged" scaffold in medicinal chemistry and for the development of research tools. researchgate.netd-nb.info Isatin and its derivatives have been explored for various applications in chemical biology due to their diverse biological activities and inherent physicochemical properties. researchgate.net
Fluorescent probes are essential tools for visualizing and understanding biological processes within complex systems like living cells. researchgate.net The isatin framework has been identified as a promising platform for creating novel small molecules that possess both biological activity and intrinsic fluorescence. researchgate.net This dual functionality is advantageous as it avoids the need to append large fluorescent tags that can alter the compound's properties and its distribution within biological systems. researchgate.net For instance, certain isatin derivatives have been designed as fluorescent inhibitors for targets like the protein tyrosine phosphatase SHP1, serving as chemical tools to investigate its biological roles. researchgate.netd-nb.info Researchers have successfully synthesized isatin derivatives that exhibit suitable fluorescent properties for cellular imaging, such as long emission wavelengths and large Stokes shifts, allowing for their use in tracking biological targets. d-nb.info
Furthermore, the isatin scaffold has been utilized to develop sensors for detecting specific ions. Isatin-based Schiff bases, for example, have been designed for the detection of Cu²⁺ and S²⁻ in biological samples like human blood serum. scispace.com This highlights the versatility of the isatin core in constructing molecular tools for analytical purposes in biological research.
Given that "this compound" is a derivative of isatin, it holds potential for development into a chemical probe. Its structure could be modified to enhance or introduce fluorescent properties or to act as a specific ligand for a biological target of interest, thereby enabling its use as a tool for studying cellular pathways or for diagnostic applications.
Anti-Corrosion Activity Studies for Related Heterocycles
The isatin scaffold, the core of "this compound," is a key component in a class of heterocyclic compounds investigated for their anti-corrosion properties. scispace.com Organic compounds containing nitrogen, oxygen, and/or sulfur atoms, particularly heterocyclic compounds with delocalized π-electrons, are known to be effective corrosion inhibitors for various metals and alloys. d-nb.infomdpi.com These molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. d-nb.infonih.gov
Isatin derivatives have demonstrated significant potential as corrosion inhibitors for steel in acidic environments, a common problem in industrial processes such as acid pickling, cleaning, and oil well acidizing. researchgate.netd-nb.info Studies have shown that isatin-based compounds can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netscispace.com The effectiveness of these inhibitors is generally dependent on their concentration, with higher concentrations leading to increased surface coverage and greater inhibition efficiency. d-nb.infonih.gov
The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, which can be either physical (physisorption) or chemical (chemisorption). mdpi.comresearchgate.net The presence of heteroatoms (N, O, S) and aromatic rings in the molecular structure of isatin derivatives facilitates this adsorption onto the metallic surface. researchgate.netmdpi.com
Numerous studies have quantified the corrosion inhibition efficiency of various isatin derivatives on different types of steel in aggressive acidic media. The data from these studies, including the specific derivative, experimental conditions, and observed inhibition efficiency, are summarized below.
Table 1: Corrosion Inhibition Efficiency of Various Isatin Derivatives
| Isatin Derivative | Metal | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (%) | Reference(s) |
|---|---|---|---|---|---|
| 1-morpholinomethyl-3(1-N-dithiooxamide)iminoisatin [MMTOI] | N80 Steel | 15% HCl | 200 ppm | 84.3 | d-nb.info |
| 1-diphenylaminomethyl-3(1-N-dithiooxamide)iminoisatin [PAMTOI] | N80 Steel | 15% HCl | 200 ppm | 91.2 | d-nb.info |
| 5-bromo-3-(4-ethylbenzylideneamino)indolin-2-one (5-BEI) | Carbon Steel | 1 M HCl | 1 mM | 95.2 | researchgate.net |
| 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide (OHB) | Mild Steel | 1 M HCl | 0.5 mM | 96.7 | nih.govnih.gov |
| Isatin Schiff base (OHMHI) | Mild Steel | 1 M HCl | 0.5 mM | 96.1 | mdpi.com |
| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | Mild Steel | 1M H₃PO₄ | 1 mM | 91 | researchgate.net |
| Triazole hybrid of isatin (IST) | Mild Steel | 1 M HCl | 500 ppm | 97.03 (by weight loss) | researchgate.net |
These findings underscore the potential of the isatin heterocyclic system as a foundational structure for developing new, effective, and potentially more environmentally friendly corrosion inhibitors. scispace.comresearchgate.net The specific structure of "this compound" suggests it could also exhibit anti-corrosion properties due to the presence of the isatin core and additional phenyl and amide groups which contain nitrogen, oxygen, and π-electrons that could contribute to adsorption on metal surfaces.
Emerging Research Directions and Future Outlook
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 2,3-dioxo-N-phenyl-1-indolinecarboxamide and its derivatives is an area ripe for innovation. Current synthetic routes often rely on the modification of the isatin (B1672199) core. youtube.com A primary strategy involves the acylation of the isatin nitrogen (N1 position). This can be achieved by reacting isatin with phenyl isocyanate, or by a two-step process involving the formation of an N1-carbonyl chloride intermediate followed by reaction with aniline (B41778).
Future research is expected to focus on the development of more efficient, atom-economical, and environmentally benign synthetic methods. One promising avenue is the use of catalytic C-H activation and functionalization. nih.gov For instance, palladium-catalyzed C-H amination could potentially be employed to directly introduce the N-phenylcarboxamide group onto a pre-functionalized indole (B1671886) precursor, bypassing the need for harsh reagents and multiple steps. nih.gov
Furthermore, multicomponent reactions (MCRs) represent a powerful tool for the rapid generation of molecular diversity. researchgate.net The development of novel MCRs that incorporate the this compound scaffold in a single pot operation would be a significant advancement, allowing for the efficient synthesis of libraries of related compounds for screening and optimization. The use of green catalysts, such as acid-functionalized multi-walled carbon nanotubes (MWCNTs)-COOH/La2O3, has also shown promise in the synthesis of related indole derivatives and could be adapted for this purpose. nanochemres.org
Exploration of Undiscovered Reactivity Patterns and Transformations
The reactivity of the isatin core is well-established, with the C3-carbonyl group being a key site for various transformations, including condensations, additions, and spiro-annulations. researchgate.net However, the influence of the N1-phenylcarboxamide substituent on the reactivity of the isatin scaffold has not been extensively studied. This substituent is expected to modulate the electronic properties of the isatin ring, potentially leading to new and unexpected reactivity patterns.
Future research will likely focus on exploring the reactivity of the C3-carbonyl in this compound with a wider range of nucleophiles and electrophiles. For example, asymmetric catalysis could be employed to achieve enantioselective transformations at the C3 position, leading to the synthesis of chiral indolinecarboxamide derivatives. The development of novel rearrangement reactions, inspired by those known for other isatin derivatives, could also lead to the discovery of new heterocyclic systems. nih.gov
Another area of interest is the potential for the N-phenylcarboxamide group itself to participate in intramolecular reactions. For example, under specific conditions, cyclization reactions involving the phenyl ring could lead to the formation of novel fused polycyclic structures. The exploration of photochemical and electrochemical reactions of this compound also presents an opportunity to uncover novel transformations and reactive intermediates.
Integration of Advanced Spectroscopic and Imaging Techniques
The structural elucidation and characterization of this compound and its derivatives are crucial for understanding their properties and reactivity. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for this purpose. researchgate.netderpharmachemica.com
The expected spectroscopic data for this compound would include characteristic signals in the 1H and 13C NMR spectra corresponding to the protons and carbons of the indoline (B122111) and phenyl rings. The IR spectrum would show characteristic carbonyl stretching frequencies for the C2 and C3 ketones and the amide carbonyl.
| Spectroscopic Technique | Expected Observations for this compound |
| 1H NMR | Signals for aromatic protons on the indoline and N-phenyl rings, and a signal for the amide N-H proton. |
| 13C NMR | Resonances for the carbonyl carbons (C2, C3, and amide C=O), and aromatic carbons. |
| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Future research will likely involve the use of more advanced spectroscopic and imaging techniques to gain deeper insights into the structure and behavior of these molecules. For example, two-dimensional NMR techniques can be used to unambiguously assign all proton and carbon signals and to study conformational dynamics. X-ray crystallography can provide definitive information about the solid-state structure and intermolecular interactions. Advanced techniques like photo-CIDNP (photochemically induced dynamic nuclear polarization) could be explored to study the electronic structure and reactivity of these compounds in photochemical reactions. acs.org
Application of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research and drug discovery. mdpi.com These powerful computational tools can be used to predict the properties, activities, and synthetic routes for novel compounds, thereby accelerating the research and development process.
In the context of this compound, AI and ML models can be trained on existing data for isatin and indole derivatives to predict a wide range of properties. researchgate.netnih.gov This includes physicochemical properties, such as solubility and lipophilicity, as well as biological activities, such as anticancer or antimicrobial effects. Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can help to identify the key structural features that are important for a desired biological activity. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| Property Prediction | In-silico prediction of solubility, toxicity, and metabolic stability to guide compound design. ulster.ac.uk |
| Activity Prediction | Identification of potential biological targets and prediction of efficacy against various diseases. nih.gov |
| Synthesis Planning | Retrosynthetic analysis to propose novel and efficient synthetic routes. |
| De Novo Design | Generation of novel indolinecarboxamide structures with optimized properties. |
Future research will undoubtedly see a greater integration of AI and ML in the study of this compound. Deep learning models, such as graph neural networks, can learn directly from the molecular structure to make highly accurate predictions. arxiv.org These tools will be invaluable for prioritizing synthetic targets, designing more effective experiments, and ultimately accelerating the discovery of new applications for this promising class of compounds.
Design of Next-Generation Indolinecarboxamide Compounds with Enhanced Properties
The design and synthesis of next-generation indolinecarboxamide compounds with enhanced properties is a key area for future research. This will involve the strategic modification of the this compound scaffold to optimize its physicochemical and biological properties.
Another strategy is to create hybrid molecules by linking the this compound scaffold to other pharmacophores. This can lead to the development of multi-target compounds with improved efficacy and a lower likelihood of developing resistance. For example, conjugation with known anticancer agents or antimicrobial peptides could result in synergistic effects. nih.gov
The development of "smart" indolinecarboxamide compounds that can be activated by specific stimuli, such as light or a change in pH, is another exciting direction. This could enable targeted drug delivery and reduce off-target effects. The design of novel materials based on this compound, such as polymers or metal-organic frameworks, could also lead to new applications in areas such as catalysis, sensing, and electronics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3-dioxo-N-phenyl-1-indolinecarboxamide and its derivatives?
- Methodological Answer : The compound can be synthesized via multi-step protocols starting from chlorinated precursors. For example, derivatives of 2-oxo-N-phenyl-1-indolinecarboxamide are prepared using 2-chloropyridine-3-carboxylic acid and substituted amines under reflux conditions in polar aprotic solvents (e.g., DMF). Purification involves column chromatography with gradients of petroleum ether/ethyl acetate, followed by characterization via IR, H NMR, C NMR, and elemental analysis . For sulfonamide analogs, chlorosulfonic acid is employed to introduce sulfonyl groups, with reaction conditions optimized at 0°C for 1 hour and room temperature for 2 hours .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation relies on:
- IR Spectroscopy : To confirm carbonyl (C=O) and amide (N-H) stretches (e.g., 1680–1700 cm for diketone groups) .
- NMR : H NMR identifies aromatic protons and substituent environments, while C NMR resolves carbonyl carbons (e.g., 170–180 ppm for diketones). Multiplicity patterns in 2D NMR (e.g., COSY, HSQC) resolve complex coupling in the indoline core .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and O .
Q. What functional group transformations are feasible for this compound?
- Methodological Answer : Key transformations include:
- Oxidation : Introduction of nitro or sulfonyl groups using HNO/HSO or chlorosulfonic acid, respectively .
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H) to reduce diketones to diols or amines .
- Substitution : Halogenation (e.g., Cl, Br) via electrophilic aromatic substitution under FeCl catalysis .
Advanced Research Questions
Q. How can researchers optimize synthesis yield amid competing byproduct formation?
- Methodological Answer :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and terminate reactions at optimal conversion .
- Purification : Gradient elution in column chromatography (e.g., PE/EtOAc from 90/10 to 50/50) isolates the target compound from byproducts .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonation or acylation steps .
- Catalyst Screening : Transition metal catalysts (e.g., Pd, Cu) enhance regioselectivity in cross-coupling reactions .
Q. How to resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenyl ring para-substituents) and assay bioactivity. For example, bulky groups at the N-phenyl position may reduce off-target effects linked to pleiotropic toxicity .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound purity (>95% by HPLC) .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity .
Q. What computational tools aid in predicting reactivity and stability of derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the indoline core in solvent environments (e.g., water, DMSO) .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-2) .
- Retrosynthesis Tools : Chematica or Synthia proposes novel routes for complex analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
